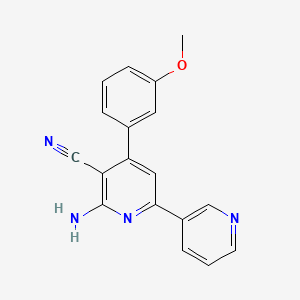
Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a benzenesulfonamide group attached to a pyrimidine ring, which is further substituted with a hydroxyethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt typically involves the reaction of benzenesulfonyl chloride with 5-(2-hydroxyethoxy)-2-pyrimidinamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like aldehydes and carboxylic acids, reduced dihydropyrimidine compounds, and various substituted sulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide, N-[2-[5-(2-hydroxyethoxy)-2-thienyl]ethyl]
- Benzenesulfonamide, N-[2-bromo-6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-4-pyrimidinyl]
Uniqueness
Benzenesulfonamide, N-(5-(2-hydroxyethoxy)-2-pyrimidinyl)-, sodium salt is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
3833-54-3 |
|---|---|
Formule moléculaire |
C12H13N3O4S |
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
N-[5-(2-hydroxyethoxy)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H13N3O4S/c16-6-7-19-10-8-13-12(14-9-10)15-20(17,18)11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2,(H,13,14,15) |
Clé InChI |
RVHKPYUHEMOMIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)

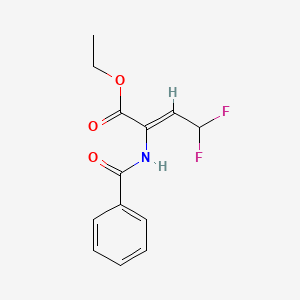
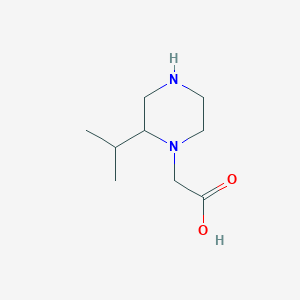
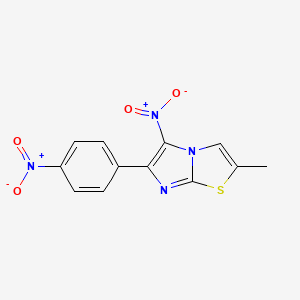

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
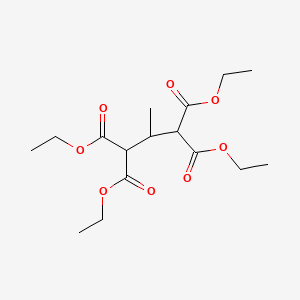
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)

